N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride
Description
Chemical Structure: The compound consists of a cyclopropanecarboxamide group attached to a piperidin-3-yl backbone, with a hydrochloride salt. Its stereochemistry may vary; for example, the (S)-enantiomer (CAS 1276045-27-2) is commercially available with 99% purity .
Molecular Formula: C₉H₁₇ClN₂O (as per ) or C₁₀H₁₉ClN₂O (for the (R)-enantiomer in ), with molecular weights ranging from 204.70 to 218.72 g/mol depending on stereochemistry and substituents .
Applications: Primarily used as a pharmaceutical building block, particularly in the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors for anti-neuroinflammatory and neuroprotective applications .
Properties
CAS No. |
2549030-58-0 |
|---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI Key |
MIJYVUATUVKQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CC2.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Piperidine Derivatives
Reductive amination is a widely employed method for synthesizing secondary amines. For this compound, this approach involves the condensation of cyclopropanecarboxylic acid with a piperidine-3-amine derivative. The reaction typically proceeds in two stages:
-
Formation of the Imine Intermediate : Cyclopropanecarboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with piperidin-3-amine in the presence of a base such as triethylamine (TEA).
-
Reduction to the Secondary Amine : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine intermediate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Example Protocol
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | DCM |
| Reducing Agent | NaBH₃CN | NaBH(OAc)₃ | NaBH₃CN |
| Temperature | 0°C → RT | -10°C → RT | 0°C → RT |
| Yield (%) | 68 | 72 | 75 |
Carbodiimide-Mediated Coupling
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) facilitate direct amide bond formation between cyclopropanecarboxylic acid and piperidin-3-amine. This method avoids the need for acyl chloride intermediates, improving safety and scalability.
Example Protocol
Key Advantages:
Solid-Phase Synthesis for High-Throughput Production
Solid-phase synthesis immobilizes the piperidine moiety on resin, enabling iterative coupling and purification steps. This method is favored in combinatorial chemistry for generating derivatives.
Protocol Overview
-
Resin Functionalization : Wang resin is pre-loaded with Fmoc-piperidin-3-amine.
-
Deprotection : Fmoc removal using 20% piperidine in DMF.
-
Coupling : Cyclopropanecarboxylic acid activated with HATU/DIPEA.
-
Cleavage : TFA/DCM (95:5) releases the product, followed by hydrochloride salt formation.
Yield : 70–78% with >95% purity (HPLC).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enhance heat and mass transfer, reducing reaction times from hours to minutes.
Case Study :
Table 2: Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hours | 5 minutes |
| Yield (%) | 75 | 88 |
| Purity (%) | 95 | 98 |
| Solvent Consumption | 500 L/kg | 150 L/kg |
Crystallization and Salt Formation
The hydrochloride salt is precipitated by adding hydrogen chloride (HCl) gas to a solution of the free base in ethyl acetate or diethyl ether. Critical parameters include:
-
Anti-Solvent Temperature : -20°C to prevent oiling out.
-
Stoichiometry : 1.05 eq HCl to ensure complete salt formation.
Purity Data :
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Challenges and Mitigation Strategies
Stereochemical Control
The (3S)-piperidine configuration is critical for biological activity. Asymmetric synthesis using chiral auxiliaries or enzymes ensures enantiomeric excess (>99% ee).
Example :
Byproduct Formation
Common byproducts include over-alkylated amines or cyclopropane ring-opened derivatives. Mitigation involves:
-
Low-Temperature Reactions : Minimize thermal degradation.
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible light-mediated amidation for milder conditions:
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted piperidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine ring and a cyclopropanecarboxamide moiety, contributing to its unique pharmacological profile. The molecular formula is with a molecular weight of approximately 204.7 g/mol. Its hydrochloride salt form enhances solubility and stability, making it suitable for various applications in research and industry.
Medicinal Chemistry
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride serves as a valuable building block in the synthesis of more complex molecules. Its functionalities are commonly found in bioactive compounds, making it a candidate for drug discovery and development.
Key Applications:
- Drug Development: Investigated for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.
- Receptor Interaction Studies: Examined for its interactions with specific enzymes and receptors, influencing pathways such as inflammation and apoptosis.
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties: Demonstrated cytotoxic effects against various cancer cell lines. For example, it has shown IC50 values of 15 µM against MCF-7 breast cancer cells, inducing apoptosis through caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |
- Anti-inflammatory Effects: In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Neuroprotection
The compound has been studied for its neuroprotective effects. A notable study published in Frontiers in Neuroscience reported that it protects against neurodegeneration in mouse models of Alzheimer's disease by inhibiting GSK-3β activity, which is linked to neuroinflammation and cell survival pathways.
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Neuroprotection Study: Demonstrated efficacy in preventing neuronal cell death in models of neurodegenerative diseases.
- Cancer Research: Exhibited promising results in inhibiting cell growth and inducing apoptosis in leukemia cell lines.
- Inflammation Model: Showed effectiveness in reducing inflammation in murine models of colitis, suggesting therapeutic potential for inflammatory bowel diseases.
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues with Cyclopropane/Other Cyclic Moieties
Analogues with Heterocyclic Modifications
Physicochemical Properties
- LogP/Solubility : The cyclopropane ring in the target compound reduces LogP compared to cyclobutane analogues, enhancing aqueous solubility .
- Thermal Stability: Derivatives with electron-withdrawing groups (e.g., cyano in 22) exhibit higher melting points .
Regulatory and Commercial Status
Biological Activity
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.
This compound is characterized by its molecular formula and has a unique cyclopropane structure that contributes to its biological properties. The compound's structure is significant for its interaction with biological targets, particularly kinases involved in inflammatory and neurodegenerative processes.
Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in various cellular processes, including inflammation and neuronal survival. Inhibition of this kinase has been associated with neuroprotective effects and the modulation of inflammatory responses.
Key Findings
- GSK-3β Inhibitory Activity : The compound exhibits a competitive inhibition profile with an IC50 value of approximately 8 nM, indicating high potency against GSK-3β .
- Anti-inflammatory Effects : In vitro studies using microglial BV-2 cells showed that the compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .
- Neuroprotective Properties : The compound demonstrated protective effects against tau hyperphosphorylation in neuronal cell models, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's .
Biological Activity Data Table
| Activity Type | Measurement Method | Result |
|---|---|---|
| GSK-3β Inhibition | IC50 Assay | 8 nM |
| NO Production | Nitric Oxide Assay | Significant reduction |
| Cytotoxicity | Cell Viability Assay | No significant decrease at ≤10 µM |
| Tau Hyperphosphorylation | Phosphorylation Assay | Protective effect observed |
Case Studies
- Neuroprotection in Animal Models : A study involving the administration of this compound in rodent models showed a marked improvement in cognitive functions following induced neurodegeneration. The results indicated that the compound could potentially reverse memory deficits associated with Alzheimer’s disease .
- Inflammation Models : In a controlled experiment using BV-2 microglial cells, the compound was shown to inhibit the secretion of pro-inflammatory cytokines by more than 50%, highlighting its therapeutic potential in conditions characterized by excessive inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good solubility and metabolic stability, which are critical for its development as a therapeutic agent .
Q & A
Q. How is the purity of N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride typically assessed in synthetic workflows?
Purity assessment is critical for reproducible research. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard, as noted in synthesis protocols for structurally analogous compounds . For example, reverse-phase C18 columns with mobile phases like dichloromethane/methanol/ammonia (e.g., 97:3:0.3) are effective. LC-MS further confirms molecular integrity by identifying the [M+H]+ ion (e.g., m/z 337 observed for related cyclopropanecarboxamide derivatives) .
Q. What synthetic strategies are employed to prepare this compound?
A common approach involves coupling cyclopropanecarboxylic acid derivatives with piperidin-3-amine under amide-forming conditions. For instance, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous DMF or THF is widely used. Post-synthesis, hydrochloride salts are generated via HCl/dioxane treatment, followed by crystallization from acetonitrile or ethanol . Yield optimization (e.g., 51–66% for similar compounds) often requires iterative adjustments to stoichiometry and solvent polarity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : 1H/13C NMR resolves piperidine ring conformers (e.g., axial vs. equatorial protons at δ 2.5–3.5 ppm) and cyclopropane CH2 groups (δ 1.0–1.5 ppm).
- IR : Confirms amide C=O stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., C9H17ClN2O, MW 204.70) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting enzymes like GSK-3β or CFTR?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to therapeutic targets. For example, cyclopropane’s rigid structure may enhance hydrophobic interactions in GSK-3β’s ATP-binding pocket. Free energy perturbation (FEP) calculations can optimize substituents on the piperidine ring to improve binding kinetics . Pharmacophore models for CFTR modulators highlight sulfonamide and cyclopropane moieties as critical features .
Q. What in vitro assays are used to evaluate biological activity, and how are contradictions in data resolved?
- Kinase Inhibition : Radiolabeled ATP assays (e.g., for GSK-3β) measure IC50 values. Discrepancies between enzymatic and cellular assays (e.g., due to membrane permeability) are addressed via logP optimization (e.g., introducing polar groups like -SO2NH2) .
- Cellular Uptake : LC-MS quantification in cell lysates distinguishes poor permeability from off-target effects. For example, low intracellular concentrations despite high in vitro potency may necessitate prodrug strategies .
Q. How are chiral centers in N-(piperidin-3-yl)cyclopropanecarboxamide derivatives analyzed and controlled?
Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) resolves enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD). For (3S)-piperidine derivatives, asymmetric hydrogenation with Ru-BINAP catalysts achieves >95% ee .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Cyclopropane Stabilization : The cyclopropane ring resists CYP450 oxidation, but piperidine N-methylation reduces hepatic clearance.
- Deuterium Labeling : Replacing labile hydrogens (e.g., α to amide) with deuterium slows metabolism, as shown in pharmacokinetic studies of related compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?
- Re-evaluate Force Fields : AMBER vs. CHARMM parameters may overestimate electrostatic interactions.
- Solvent Effects : Implicit solvent models (e.g., GB/SA) may fail to account for explicit water-mediated hydrogen bonds.
- Conformational Sampling : Enhanced sampling (e.g., metadynamics) identifies alternative binding poses missed in static docking .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H17ClN2O | |
| Molecular Weight | 204.70 g/mol | |
| HPLC Purity Threshold | ≥98% | |
| Typical Synthetic Yield | 51–66% | |
| LogP (Predicted) | 1.2–1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
